2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H4FNO5. This compound is characterized by the presence of a fluoro group and a nitro group attached to a benzene ring, along with an oxoacetic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid typically involves the nitration of 4-fluoroacetophenone followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, while the oxidation step converts the acetophenone to the oxoacetic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes. The fluoro and nitro groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The pathways involved include the formation of enzyme-inhibitor complexes, leading to the inhibition of enzymatic reactions.
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid include:
2-(4-Fluoro-3-nitrophenyl)acetic acid: This compound lacks the oxo group but has similar functional groups.
4-Fluoro-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of the oxoacetic acid moiety.
4-Fluoro-3-nitrophenyl azide: This compound contains an azide group instead of the oxoacetic acid moiety. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties.
Properties
Molecular Formula |
C8H4FNO5 |
---|---|
Molecular Weight |
213.12 g/mol |
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4FNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3H,(H,12,13) |
InChI Key |
WDRIBUSFNVKGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
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